1-(2,3,4-Trimethoxyphenyl)-2-propanone
Description
1-(2,3,4-Trimethoxyphenyl)-2-propanone is a substituted acetophenone derivative characterized by a propanone backbone attached to a 2,3,4-trimethoxyphenyl group. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol . The compound’s structure features three methoxy (-OCH₃) groups at the 2nd, 3rd, and 4th positions on the benzene ring, which significantly influence its electronic and steric properties.
Properties
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(13)7-9-5-6-10(14-2)12(16-4)11(9)15-3/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCYFBGYMUIJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C(=C(C=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers: 1-(2,4,5-Trimethoxyphenyl)-2-propanone
A key positional isomer, 1-(2,4,5-Trimethoxyphenyl)-2-propanone (CAS 2020-90-8), shares the same molecular formula (C₁₂H₁₆O₄) but differs in the substitution pattern of methoxy groups (2,4,5 vs. 2,3,4) . This subtle structural variation alters physicochemical properties:
- Solubility : The 2,3,4-isomer’s symmetry may enhance crystallinity, whereas the 2,4,5-isomer’s asymmetry could improve solubility in polar solvents.
Functional Group Variants: Hydroxyacetophenones
Compounds like 1-(4-hydroxyphenyl)-2,2,2-triphenylethanone (C₂₆H₃₂O₈) differ in both substituent type (hydroxyl vs. methoxy) and backbone complexity. Key distinctions include:
- Hydrogen bonding : Hydroxy groups enable stronger intermolecular interactions (e.g., hydrogen bonding), increasing melting points and reducing volatility compared to methoxy-substituted analogs.
- Reactivity : Methoxy groups are electron-donating, stabilizing the aromatic ring against oxidation, whereas hydroxyl groups may participate in tautomerism or acid-base reactions.
Degradation Products: 1-(3-n-propoxyphenyl)-2-propanone oxime
identifies 1-(3-n-propoxyphenyl)-2-propanone oxime as a degradation intermediate of the fungicide picoxystrobin. Unlike this compound, this compound features:
Chalcone Derivatives
The chalcone 1-(2,3,4-Trimethoxyphenyl)-3-[3-(2-chloroquinolinyl)]-2-propen-1-one (Compound 214) shares the 2,3,4-trimethoxyphenyl moiety but replaces the propanone group with an α,β-unsaturated ketone (propenone). This structural difference:
- Enhances conjugation, shifting UV-Vis absorption maxima.
- Increases electrophilicity, making the compound more reactive in Michael addition reactions.
Implications of Structural Variations
- Bioactivity: Methoxy-substituted acetophenones are often explored for antimicrobial or anticancer properties, with substitution patterns dictating target specificity .
- Synthetic Utility : The 2,3,4-trimethoxy configuration is advantageous in synthesizing lignan-like molecules, whereas positional isomers may require tailored reaction conditions .
- Environmental Stability : Compounds with electron-withdrawing groups (e.g., oximes) or bulky substituents exhibit slower degradation rates .
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